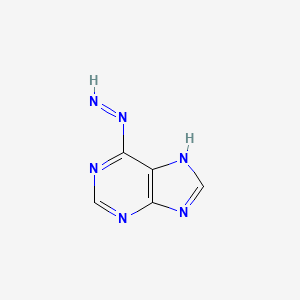
2,6-Diethynylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethynylpyrazine is an organic compound with the molecular formula C8H4N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of ethynyl groups at positions 2 and 6 makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diethynylpyrazine can be synthesized through a Sonogashira cross-coupling reaction. This involves the reaction of 2,6-dichloropyrazine with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diethynylpyrazine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydropyrazines.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of dihydropyrazines.
Substitution: Formation of substituted pyrazines with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Diethynylpyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-diethynylpyrazine varies depending on its application:
Biological Activity: The compound interacts with cellular targets, such as enzymes and receptors, to exert its effects.
Material Science: In materials science, the ethynyl groups facilitate the formation of cross-linked networks, enhancing the mechanical and electronic properties of the resulting materials.
Comparación Con Compuestos Similares
2,6-Dimethylpyrazine: This compound has methyl groups instead of ethynyl groups and is used primarily as a flavoring agent.
2,6-Dichloropyrazine: Used as a precursor in the synthesis of 2,6-diethynylpyrazine.
Uniqueness: this compound is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C8H4N2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2,6-diethynylpyrazine |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-9-6-8(4-2)10-7/h1-2,5-6H |
Clave InChI |
FPPODGWAYJTUFO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=CC(=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


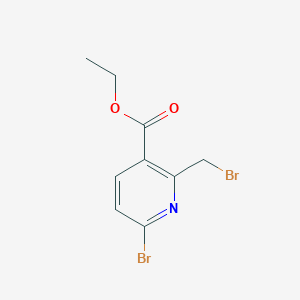
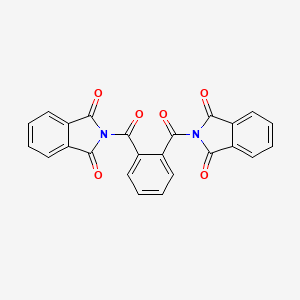
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
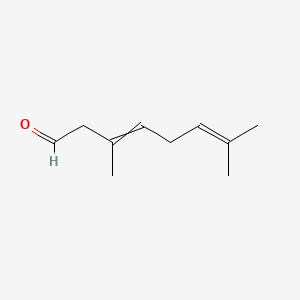
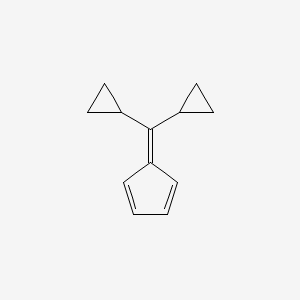
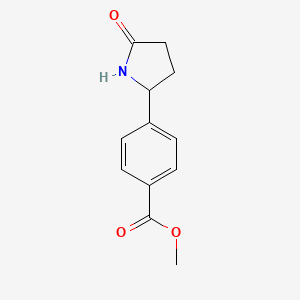


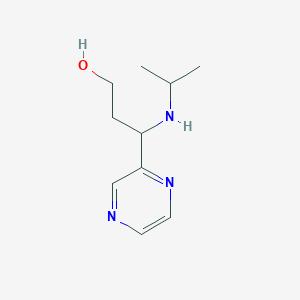
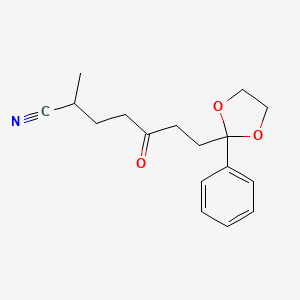
![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
